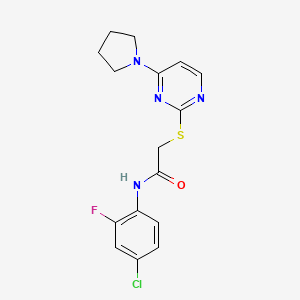

N-(4-chloro-2-fluorophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-5-fluoropyrimidine is a fluorinated building block . It has an empirical formula of C4H2ClFN2 and a molecular weight of 132.52 .

Synthesis Analysis

2-Chloro-5-fluoropyrimidine can be used as a starting material for the preparation of various compounds. For example, it can be used to prepare 5-fluoro-2-amino pyrimidines by reacting with various amines in the presence of K2CO3, via a C-N bond-forming reaction .Molecular Structure Analysis

The SMILES string of 2-Chloro-5-fluoropyrimidine is Fc1cnc(Cl)nc1 . The InChI is 1S/C4H2ClFN2/c5-4-7-1-3(6)2-8-4/h1-2H and the InChI key is AGYUQBNABXVWMS-UHFFFAOYSA-N .Chemical Reactions Analysis

2-Chloro-5-fluoropyrimidine can be used to synthesize 2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid, an intermediate used in the synthesis of benzamide scaffolds as potent antagonists against P2X7 receptors . It can also be used to synthesize 5-fluoro-2-cyano pyrimidine, a key intermediate used for the synthesis of 5-chloro-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine, a potent inhibitor of the JAK2 kinase .Physical and Chemical Properties Analysis

2-Chloro-5-fluoropyrimidine has a refractive index of n20/D 1.503 (lit.) and a density of 1.439 g/mL at 20 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Radioligand Imaging

- Application : Used in the radiosynthesis of selective radioligands for imaging the translocator protein (18 kDa) with PET, as part of a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides. These compounds, including DPA-714, are designed with a fluorine atom, allowing labeling with fluorine-18 and in vivo imaging using positron emission tomography (Dollé et al., 2008).

Thrombin Inhibition

- Application : Acts as potent thrombin inhibitors. 2-(2-Chloro-6-fluorophenyl)acetamides with specific substituents show high affinity for thrombin, important for cardiovascular research (Lee et al., 2007).

Anti-Cancer Activity

- Application : Exhibits anti-lung cancer activity. Compounds derived from fluoro-substituted benzo[b]pyran, which undergo various chemical reactions, have been tested against human cancer cell lines, showing significant anticancer activity (Hammam et al., 2005).

Metabolic Stability and Inhibitory Activity

- Application : Utilized in studying structure-activity relationships of dual inhibitors for phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR), focusing on improving metabolic stability and inhibitory activity (Stec et al., 2011).

Anticonvulsant Agents

- Application : Investigated for its potential as an anticonvulsant agent. S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine were synthesized and evaluated for their anticonvulsant properties (Severina et al., 2020).

PET Imaging of Neurodegenerative Disorders

- Application : Synthesized for PET imaging of neurodegenerative disorders. Fluoroethoxy and fluoropropoxy substituted compounds were created for high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs), relevant in the context of neurodegenerative diseases (Fookes et al., 2008).

Thermal Stability and Fluorescence of Polyimides

- Application : Relevant in the study of thermal stability and fluorescence of new polyimides. Research focuses on the effect of protonation on fluorescence, with applications in material science and engineering (Wang et al., 2008).

Antimicrobial Activity

- Application : Evaluated for antimicrobial activity. Novel thienopyrimidine linked rhodanine derivatives have been synthesized and tested for their efficacy against various bacterial and fungal strains (Kerru et al., 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(4-chloro-2-fluorophenyl)-2-(4-pyrrolidin-1-ylpyrimidin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClFN4OS/c17-11-3-4-13(12(18)9-11)20-15(23)10-24-16-19-6-5-14(21-16)22-7-1-2-8-22/h3-6,9H,1-2,7-8,10H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXPDXKGCQXPIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC=C2)SCC(=O)NC3=C(C=C(C=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClFN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-N-(4-ethylphenyl)prop-2-enamide](/img/structure/B2967660.png)

![5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1h-pyrazolo[3,4-c]pyridine-3-carbaldehyde](/img/structure/B2967665.png)

![N-(cyanomethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2967669.png)

![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-phenylbenzenecarboxamide](/img/structure/B2967673.png)

![2-(4-ethoxyphenyl)-1-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2967674.png)

![4-methyl-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2967675.png)

![N-({1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)thiophene-2-carboxamide](/img/structure/B2967679.png)